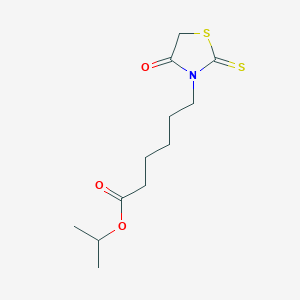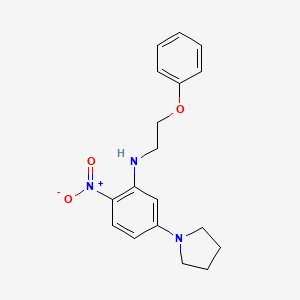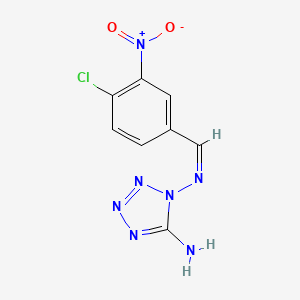![molecular formula C21H15N5O9 B11688640 N'-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-3-nitrobenzohydrazide](/img/structure/B11688640.png)
N'-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-3-nitrobenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-3-nitrobenzohydrazide is a complex organic compound characterized by its unique structure, which includes multiple nitro groups and a methoxyphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-3-nitrobenzohydrazide typically involves the condensation of 4-(2,4-dinitrophenoxy)-3-methoxybenzaldehyde with 3-nitrobenzohydrazide. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the hydrazone linkage. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N’-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-3-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or other alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
N’-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-3-nitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of N’-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-3-nitrobenzohydrazide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with enzymes or receptors, modulating their activity and affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
N’-[(E)-[4-(2,4-Dinitrophenoxy)phenyl]methylene]-3-nitrobenzohydrazide: Similar structure but lacks the methoxy group.
N’-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylene]-2-phenylacetohydrazide: Similar structure with a phenylacetohydrazide moiety instead of a nitrobenzohydrazide
Uniqueness
N’-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-3-nitrobenzohydrazide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields of research.
特性
分子式 |
C21H15N5O9 |
|---|---|
分子量 |
481.4 g/mol |
IUPAC名 |
N-[(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylideneamino]-3-nitrobenzamide |
InChI |
InChI=1S/C21H15N5O9/c1-34-20-9-13(12-22-23-21(27)14-3-2-4-15(10-14)24(28)29)5-7-19(20)35-18-8-6-16(25(30)31)11-17(18)26(32)33/h2-12H,1H3,(H,23,27)/b22-12+ |
InChIキー |
NDHYYZKZNVPZCE-WSDLNYQXSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-imino-3-(2-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-nitrophenyl)ethanone](/img/structure/B11688568.png)

![2-(Ethylsulfanyl)-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11688575.png)
![methyl 4-((E)-{[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]hydrazono}methyl)benzoate](/img/structure/B11688576.png)
![3-[(1E)-2-(2-Methyl-4-oxo-1-phenyl-4,5-dihydro-1H-imidazol-5-YL)diazen-1-YL]benzoic acid](/img/structure/B11688584.png)
![(5E)-1-(4-Chlorophenyl)-5-({4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11688587.png)


![(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-[4-(dimethylamino)phenyl]-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11688605.png)
![ethyl 4-[(4Z)-4-(2-ethoxybenzylidene)-3,5-dioxopyrazolidin-1-yl]benzoate](/img/structure/B11688611.png)

![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11688626.png)
